

4-Aminobutan-2-ol spectroscopy data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminobutan-2-ol

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An In-depth Technical Guide to the Spectroscopic Analysis of 4-Aminobutan-2-ol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Aminobutan-2-ol**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and protocols for the characterization of this chiral amino alcohol.

Molecular Structure

4-Aminobutan-2-ol is a chiral molecule containing both an amine and a secondary alcohol functional group. The carbon atom at position 2 is a stereocenter, leading to the existence of (R) and (S) enantiomers.^[1]

IUPAC Name: **4-aminobutan-2-ol**^[2] Molecular Formula: C₄H₁₁NO^[2] Molecular Weight: 89.14 g/mol ^[1] CAS Number: 39884-48-5^[1]

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Aminobutan-2-ol** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms. The ¹H and ¹³C NMR data provide distinct signals corresponding to each unique chemical environment

within the molecule.

Table 1: ^1H NMR Spectral Data for **4-Aminobutan-2-ol** Solvent: DMSO- d_6

Proton Assignment	Approximate Chemical Shift (ppm)	Multiplicity
CH_3 (H-1)	1.0 - 1.2	Doublet
$\text{CH}_2\text{-CH(OH)}$ (H-3)	1.3 - 1.6	Multiplet
$\text{CH}_2\text{-NH}_2$ (H-4)	2.5 - 2.8	Multiplet
CH(OH) (H-2)	3.5 - 3.8	Multiplet
NH_2 and OH	Variable	Broad Singlet

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Aminobutan-2-ol**

Carbon Assignment	Predicted Chemical Shift (ppm)
CH_3 (C-1)	~23
$\text{CH}_2\text{-CH(OH)}$ (C-3)	~40
$\text{CH}_2\text{-NH}_2$ (C-4)	~42
CH(OH) (C-2)	~65

Note: The ^{13}C NMR chemical shifts are estimated based on the analysis of similar structures, such as butan-2-ol, and general chemical shift trends.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: IR Absorption Data for **4-Aminobutan-2-ol** Sample Preparation: Thin film (neat) or layer between KBr plates.[2]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200 - 3550 (broad)	O-H and N-H stretch	Alcohol (H-bonded) and Primary Amine
2850 - 2960	C-H stretch	Alkyl (CH, CH ₂ , CH ₃)
~1600	N-H bend	Primary Amine
~1450	C-H bend	Alkyl
1050 - 1150	C-O stretch	Secondary Alcohol

Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.[4] The N-H stretch of a primary amine typically shows two bands in this region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for **4-Aminobutan-2-ol** Ionization Method: Electrospray Ionization (ESI) is assumed for these predicted adducts.

Adduct	Predicted m/z (mass-to-charge ratio)
[M+H] ⁺	90.0913
[M+Na] ⁺	112.0733
[M+K] ⁺	128.0472
[M-H] ⁻	88.0768

Note: Data is based on predicted values. The base peak in an experimental Electron Ionization (EI) spectrum for the related isomer, 4-amino-1-butanol, is m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, which is also an expected fragment for **4-aminobutan-2-ol**. [6][7]

Experimental Protocols

The following protocols provide a general methodology for obtaining the spectroscopic data for **4-Aminobutan-2-ol**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of **4-Aminobutan-2-ol** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H).
- **^1H NMR Parameters:** Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Parameters:** Use proton decoupling to obtain singlet peaks for each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, though none are present in this molecule.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

FT-IR Spectroscopy Protocol

- **Background Spectrum:** Record a background spectrum of the empty sample holder (e.g., ATR crystal or KBr plates) to subtract atmospheric and instrument-related absorptions.[8]
- **Sample Preparation (Neat Liquid/Thin Film):**
 - Place one or two drops of neat **4-Aminobutan-2-ol** liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2]
 - Ensure a thin, uniform film is formed.

- **Data Acquisition:** Place the sample holder in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Spectral Range:** Scan over a range of 4000 cm^{-1} to 400 cm^{-1} .
- **Data Processing:** The software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.

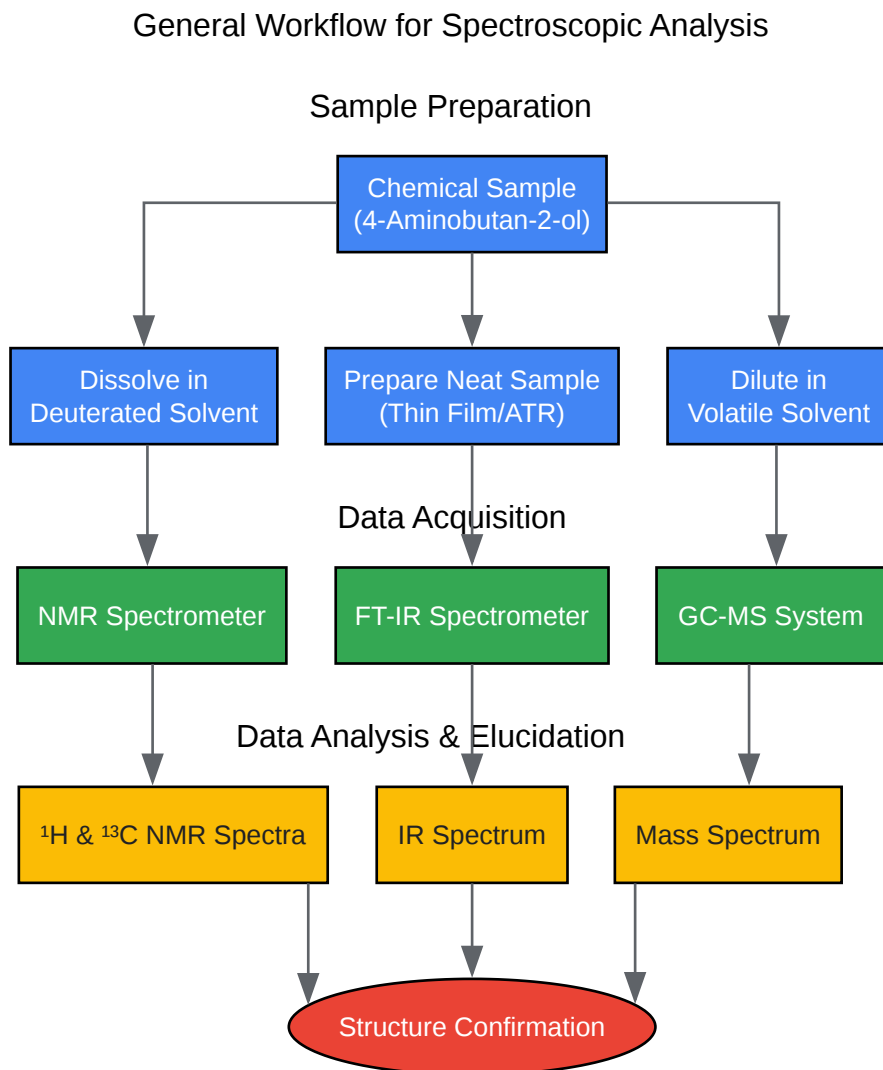
Mass Spectrometry Protocol (GC-MS with EI)

- **Sample Preparation:** Prepare a dilute solution of **4-Aminobutan-2-ol** in a volatile solvent like methanol or dichloromethane (e.g., 1 mg/mL).
- **Derivatization (Optional but Recommended):** To improve volatility and chromatographic separation, the amine and alcohol groups can be derivatized (e.g., using trifluoroacetic anhydride, TFAA).^[9]
- **Instrumentation:** Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- **GC Separation:**
 - **Injection:** Inject 1 μL of the sample solution into the GC inlet.
 - **Column:** Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar Wax column).
 - **Temperature Program:** Start at a low temperature (e.g., $50\text{ }^{\circ}\text{C}$), hold for 1-2 minutes, then ramp the temperature at $10\text{-}20\text{ }^{\circ}\text{C}/\text{min}$ up to a final temperature of $250\text{ }^{\circ}\text{C}$.
- **MS Detection (EI):**
 - **Ionization Energy:** Use a standard electron energy of 70 eV.
 - **Mass Range:** Scan a mass range from m/z 25 to 200.
- **Data Analysis:** Identify the peak corresponding to **4-Aminobutan-2-ol** (or its derivative) in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the

molecular ion (if present) and characteristic fragment ions.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **4-Aminobutan-2-ol**.



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Caption: Workflow for spectroscopic analysis of **4-Aminobutan-2-ol**.

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- To cite this document: BenchChem. [4-Aminobutan-2-ol spectroscopy data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584018#4-aminobutan-2-ol-spectroscopy-data-nmr-ir-ms]

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